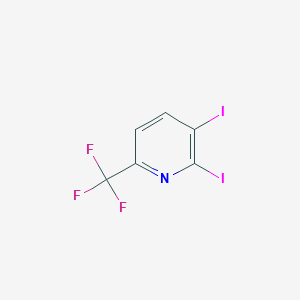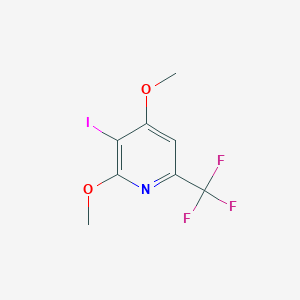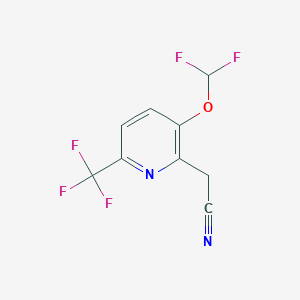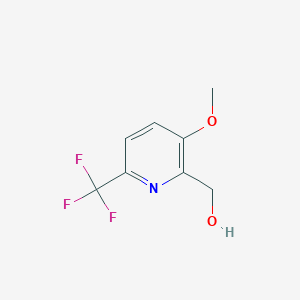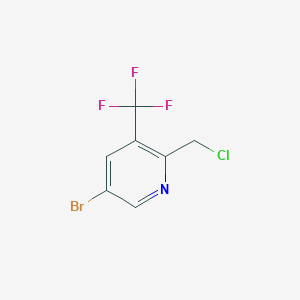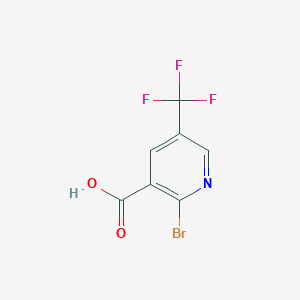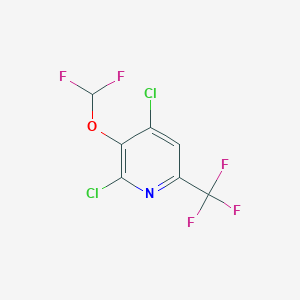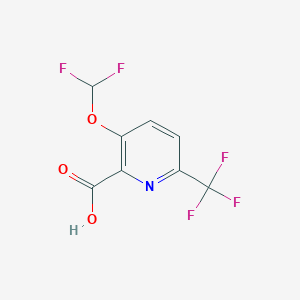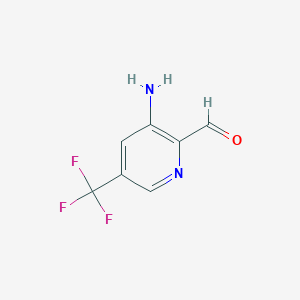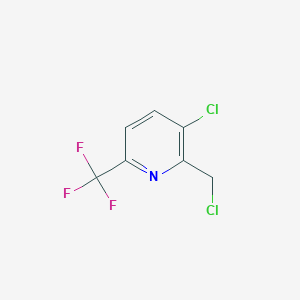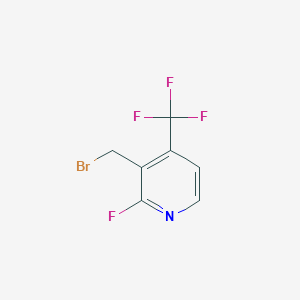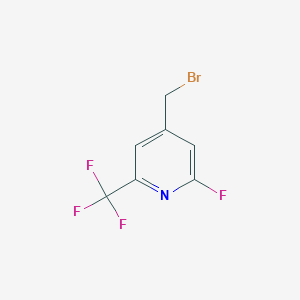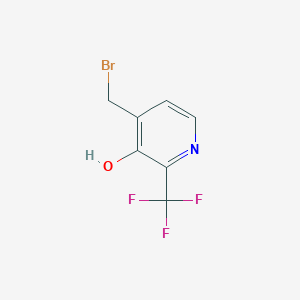
2-Chloro-4-(trifluoromethyl)pyridine-3-acetonitrile
Descripción general
Descripción
2-Chloro-4-(trifluoromethyl)pyridine-3-acetonitrile is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a chloro group, a trifluoromethyl group, and an acetonitrile group attached to a pyridine ring. It is widely used in various chemical syntheses due to its unique reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(trifluoromethyl)pyridine-3-acetonitrile typically involves the reaction of 2-chloro-4-iodopyridine with trifluoromethylating agents under specific conditions. One common method includes the use of trifluoromethyl copper reagents in the presence of a base to introduce the trifluoromethyl group . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-4-(trifluoromethyl)pyridine-3-acetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form corresponding oxides or reduction reactions to form reduced derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form biaryl structures.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and alkoxides are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products Formed:
- Substituted pyridines
- Oxidized derivatives
- Reduced derivatives
- Biaryl compounds
Aplicaciones Científicas De Investigación
2-Chloro-4-(trifluoromethyl)pyridine-3-acetonitrile has a wide range of applications in scientific research:
Biology: The compound is used in the development of bioactive molecules that can interact with biological targets.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-(trifluoromethyl)pyridine-3-acetonitrile involves its interaction with molecular targets through its functional groups. The chloro and trifluoromethyl groups enhance the compound’s reactivity and ability to form stable complexes with various substrates. The acetonitrile group provides additional sites for chemical modifications, allowing the compound to participate in diverse chemical reactions.
Comparación Con Compuestos Similares
- 2-Chloro-5-(trifluoromethyl)pyridine
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 2-Chloro-3-(trifluoromethyl)pyridine
Comparison: 2-Chloro-4-(trifluoromethyl)pyridine-3-acetonitrile is unique due to the presence of the acetonitrile group, which provides additional reactivity compared to its analogs. The position of the trifluoromethyl group also influences the compound’s chemical properties and reactivity, making it distinct from other trifluoromethyl-substituted pyridines .
Propiedades
IUPAC Name |
2-[2-chloro-4-(trifluoromethyl)pyridin-3-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N2/c9-7-5(1-3-13)6(2-4-14-7)8(10,11)12/h2,4H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAOSWZYTRQUQGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(F)(F)F)CC#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


